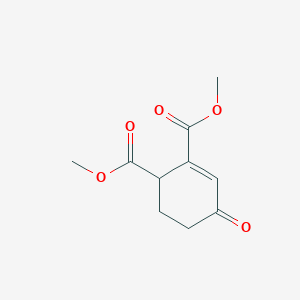
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate can produce a precursor, which is then hydrolyzed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its reactivity with various reagents. The ketone and ester groups are key functional sites that participate in chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester)
- Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
- 4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to its combination of ester and ketone functional groups, which provide diverse reactivity. This makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
81787-83-9 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
OXJCATOAQOVQFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)C=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















